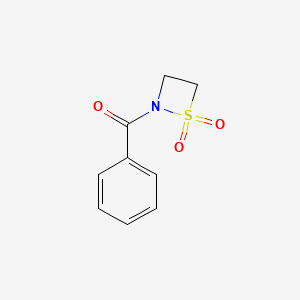
2-Benzoyl-1,2-thiazetidine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1,2-thiazetidine 1,1-dioxide is a compound belonging to the class of thiazetidine dioxides. This compound is characterized by a thiazetidine ring, which is a four-membered ring containing sulfur and nitrogen atoms, with a benzoyl group attached to it. The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide typically involves several steps:
Starting Material: The synthesis often begins with S-benzyl-β-homocysteine.
Oxidative Chlorination: This step involves the oxidative chlorination of the starting material.
Ring Closure: The chlorinated intermediate undergoes ring closure with ammonia to form the thiazetidine ring.
Silylation: The resulting compound is then silylated to protect the functional groups.
Desilylation: The silylated compound is desilylated using TBAF in THF to yield the final product.
Analyse Chemischer Reaktionen
2-Benzoyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated or N-acylated derivatives.
Common reagents used in these reactions include bromoacetates for alkylation and acyl chlorides for acylation. The major products formed from these reactions are sulfonic acids and sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:
Industry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide involves its interaction with microbial cell walls, leading to the disruption of cell wall synthesis. This is similar to the mechanism of action of β-lactam antibiotics, where the compound targets the penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
2-Benzoyl-1,2-thiazetidine 1,1-dioxide can be compared with other similar compounds such as:
1,2-Thiazetidine-3-acetic acid 1,1-dioxide: This compound is also a thiazetidine dioxide but with an acetic acid group instead of a benzoyl group.
1,2-Benzothiazine 1,1-dioxide: This compound has a similar sulfone group but with a different ring structure and is known for its antimicrobial properties.
The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogues.
Eigenschaften
CAS-Nummer |
69462-91-5 |
|---|---|
Molekularformel |
C9H9NO3S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
(1,1-dioxothiazetidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C9H9NO3S/c11-9(8-4-2-1-3-5-8)10-6-7-14(10,12)13/h1-5H,6-7H2 |
InChI-Schlüssel |
XLLMJOHDEIURNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)N1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


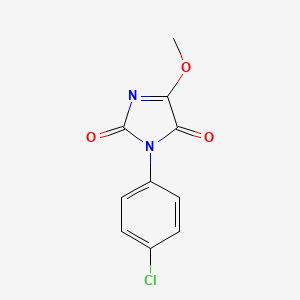
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)


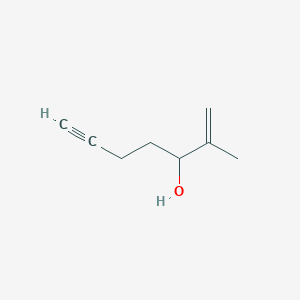
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
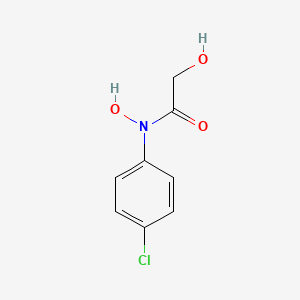


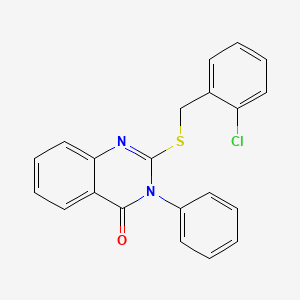
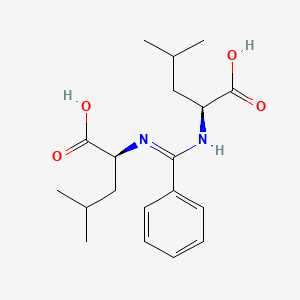
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
